molecular formula C21H19N7O2 B2713479 (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1705560-34-4

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2713479
CAS No.: 1705560-34-4
M. Wt: 401.43
InChI Key: PKEKQTRZFMSZJW-UHFFFAOYSA-N
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Description

The compound (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that features a combination of pyrazine, oxadiazole, piperidine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazine Moiety: Starting with a suitable pyrazine derivative, the pyrazine ring is functionalized to introduce the desired substituents.

    Synthesis of the 1,2,4-Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

    Formation of the Quinoxaline Moiety: The quinoxaline ring is synthesized through condensation reactions involving o-phenylenediamine and dicarbonyl compounds.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

    Cyclization: Cyclization reactions may involve catalysts such as acids (H2SO4) or bases (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmaceuticals: It may serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used in studies to understand its interactions with biological targets and pathways, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of (3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-(Pyrazin-2-yl)-1,2,4-oxadiazole): Shares the pyrazine and oxadiazole moieties but lacks the piperidine and quinoxaline rings.

    (Piperidin-1-yl)(quinoxalin-2-yl)methanone: Contains the piperidine and quinoxaline rings but lacks the pyrazine and oxadiazole moieties.

    (3-(Pyrazin-2-yl)piperidine): Contains the pyrazine and piperidine rings but lacks the oxadiazole and quinoxaline moieties.

Uniqueness

(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(quinoxalin-2-yl)methanone: is unique due to its combination of four distinct moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-21(18-12-24-15-5-1-2-6-16(15)25-18)28-9-3-4-14(13-28)10-19-26-20(27-30-19)17-11-22-7-8-23-17/h1-2,5-8,11-12,14H,3-4,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKQTRZFMSZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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